A Technical Guide to 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester: Synthesis, Applications, and Experimental Protocols
A Technical Guide to 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester: Synthesis, Applications, and Experimental Protocols
Abstract: This document provides an in-depth technical guide on 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester (CAS No: 1189363-78-7), a pivotal heterocyclic building block in modern synthetic chemistry. We will explore its physicochemical properties, spectroscopic profile, and detailed synthesis protocols, emphasizing the chemical principles that guide experimental design. Furthermore, this guide elucidates its versatile applications in the development of novel pharmaceuticals and agrochemicals, supported by established research. Safety, handling, and quality control procedures are also detailed to ensure reliable and safe utilization in a laboratory setting. This paper is intended for researchers, chemists, and professionals in the field of drug discovery and materials science who require a comprehensive understanding of this valuable synthetic intermediate.
Introduction to a Versatile Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical research, renowned for its metabolic stability and diverse biological activities. Its derivatives form the core of numerous approved drugs and commercial pesticides. The strategic functionalization of the pyrazole ring allows for the fine-tuning of steric and electronic properties, enabling precise interaction with biological targets.
4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester is a particularly valuable derivative. The presence of three distinct functional groups—the reactive C4-chloro substituent, the N1-proton for further substitution, and the C3-ethyl ester for amide coupling—makes it a highly versatile intermediate for combinatorial chemistry and lead optimization campaigns. This guide serves as a comprehensive resource for unlocking its synthetic potential.
Physicochemical and Spectroscopic Profile
Accurate identification and characterization are the bedrock of chemical synthesis. The key properties of 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester are summarized below.
Table 1: Core Properties and Identifiers
| Property | Value | Source |
| CAS Number | 1189363-78-7 | [1] |
| Molecular Formula | C₆H₇ClN₂O₂ | Calculated |
| Molecular Weight | 188.61 g/mol | Calculated |
| Appearance | White to light yellow crystalline powder | [2] (Typical for related compounds) |
| Canonical SMILES | C(OCC)(=O)C1=C(Cl)C=NN1 | PubChem CID 57648398 |
| InChIKey | YLNJVHPGMJWYRT-UHFFFAOYSA-N | PubChem CID 57648398 |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. Representative data for pyrazole derivatives are well-documented.
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¹H NMR: The proton NMR spectrum is a primary tool for structural confirmation. For the parent acid, a characteristic signal for the C5-proton is observed around 7.94 ppm in DMSO-d₆.[3] The ethyl ester will additionally show a quartet around 4.3 ppm and a triplet around 1.3 ppm, corresponding to the -OCH₂- and -CH₃ protons, respectively.
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¹³C NMR: The carbon spectrum will confirm the presence of the six distinct carbon environments, including the carbonyl carbon of the ester group (typically ~160-165 ppm) and the C4-Cl carbon.
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Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) and the characteristic M+2 isotopic pattern for a chlorine-containing compound, providing definitive confirmation of the elemental composition.[1]
Synthesis and Mechanistic Rationale
The synthesis of 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester can be efficiently achieved from commercially available starting materials. A common and reliable pathway involves the direct chlorination of the parent ester.
Synthetic Workflow
The preferred synthetic route is the regioselective chlorination of Ethyl 1H-pyrazole-3-carboxylate. The C4 position is electronically activated towards electrophilic substitution due to the electron-donating nature of the pyrazole nitrogens.
Caption: Synthetic route to the target compound.
Causality of Experimental Choices:
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Chlorinating Agent: N-Chlorosuccinimide (NCS) is chosen as the electrophilic chlorine source. It is a solid, easy-to-handle reagent that provides a controlled reaction, minimizing over-chlorination and side products compared to harsher reagents like sulfuryl chloride.[4]
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Solvent: Acetonitrile (MeCN) is an excellent solvent for this reaction. It is polar enough to dissolve the starting materials and NCS but is aprotic and relatively inert, preventing unwanted side reactions.
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Temperature: The reaction proceeds efficiently at room temperature, making it energy-efficient and reducing the risk of thermal decomposition.
Applications in Research and Development
The trifunctional nature of this molecule makes it a powerful scaffold for generating molecular diversity. Its derivatives have shown significant promise in both pharmaceutical and agricultural applications.[5][6]
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Pharmaceutical Development: As a building block, it is used to synthesize novel compounds targeting a range of diseases. The ester can be hydrolyzed to the carboxylic acid and coupled with various amines to form amides, while the N1 position can be alkylated or arylated to explore the SAR around the pyrazole core.[2] Derivatives have been investigated for anticancer activity.[2]
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Agrochemical Chemistry: Pyrazole derivatives are potent herbicides and pesticides.[5][6] This compound serves as a key intermediate in the synthesis of such agents, where the chloro-substituent often plays a crucial role in the molecule's bioactivity.[7]
Caption: Versatility as a chemical scaffold.
Key Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and quality control checks.
Protocol 5.1: Synthesis of 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester
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Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 1H-pyrazole-3-carboxylate (10.0 g, 71.3 mmol).
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Dissolution: Add acetonitrile (100 mL) and stir until the solid is completely dissolved.
-
Reagent Addition: In a single portion, add N-Chlorosuccinimide (NCS) (10.0 g, 74.9 mmol, 1.05 eq.). Rationale: A slight excess of NCS ensures complete consumption of the starting material.
-
Reaction: Stir the mixture at room temperature (20-25 °C) for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The product spot should appear at a higher Rf than the starting material. The reaction is complete when the starting material spot is no longer visible.
-
Workup:
-
Once complete, concentrate the reaction mixture in vacuo to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove succinimide byproduct, followed by brine (1 x 50 mL).
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford the pure product.
Protocol 5.2: Quality Control and Characterization
-
Appearance: Verify the product is a white to off-white solid.
-
Purity Analysis (HPLC):
-
Prepare a 1 mg/mL solution of the product in acetonitrile.
-
Inject onto a C18 reverse-phase column.
-
Elute with a gradient of water and acetonitrile (both with 0.1% formic acid).
-
Purity should be ≥98% by peak area integration at 210 nm.
-
-
Structural Verification (NMR & MS):
-
Acquire ¹H NMR and ¹³C NMR spectra in CDCl₃ or DMSO-d₆ to confirm the chemical structure.
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass and elemental composition.
-
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent. The following guidelines are based on data for structurally related pyrazole derivatives.[8][9][10][11]
Table 2: GHS Hazard and Precautionary Statements
| GHS Classification | Statement | Code |
| Hazard | Causes skin irritation. | H315 |
| Hazard | Causes serious eye irritation. | H319 |
| Hazard | May cause respiratory irritation. | H335 |
| Precaution | Wash skin thoroughly after handling. | P264 |
| Precaution | Wear protective gloves/eye protection/face protection. | P280 |
| Precaution | IF ON SKIN: Wash with plenty of water. | P302 + P352 |
| Precaution | IF IN EYES: Rinse cautiously with water for several minutes. | P305 + P351 + P338 |
| Precaution | Use only outdoors or in a well-ventilated area. | P271 |
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Handling: Always handle this compound in a well-ventilated chemical fume hood.[12] Avoid formation and inhalation of dust.[9] Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and sweep up the solid material, avoiding dust generation. Place in a sealed container for proper disposal.
Conclusion
4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester is a high-value synthetic intermediate with broad applicability in discovery chemistry. Its well-defined synthesis and trifunctional handle design make it an ideal starting point for the creation of diverse molecular libraries. By understanding its chemical properties, synthetic routes, and safe handling procedures as detailed in this guide, researchers can effectively leverage this compound to accelerate the development of next-generation pharmaceuticals and agrochemicals.
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4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem. Available at: [Link]
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The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Available at: [Link]
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4-chloro-1H-pyrazole-3-carboxylic acid - SpectraBase. Available at: [Link]
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